molecular formula C18H25N3O2S B14629355 3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone CAS No. 55469-60-8

3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone

Cat. No.: B14629355
CAS No.: 55469-60-8
M. Wt: 347.5 g/mol
InChI Key: XXMAAYGBBDBBIL-UHFFFAOYSA-N
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Description

3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone: is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a morpholinopropyl group and a xylylimino group, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of Morpholinopropyl Group: The morpholinopropyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholinopropyl moiety.

    Introduction of Xylylimino Group: The xylylimino group is introduced via condensation reactions with an appropriate xylyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of solvents that facilitate the desired reactions and improve product purity.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Derivatives with new functional groups.

Scientific Research Applications

3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone involves:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can affect various biochemical pathways, such as signal transduction, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Morpholinopropyl)-2-(2,4-dimethylphenylimino)-4-thiazolidinone
  • 3-(3-Morpholinopropyl)-2-(2,6-dimethylphenylimino)-4-thiazolidinone

Uniqueness

3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-xylylimino group differentiates it from other similar compounds and may contribute to its unique activity profile.

Properties

CAS No.

55469-60-8

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H25N3O2S/c1-14-5-3-6-15(2)17(14)19-18-21(16(22)13-24-18)8-4-7-20-9-11-23-12-10-20/h3,5-6H,4,7-13H2,1-2H3

InChI Key

XXMAAYGBBDBBIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)CS2)CCCN3CCOCC3

Origin of Product

United States

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